4-isopropyl-1H-indazol-5-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-propan-2-yl-1H-indazol-5-ol |
InChI |
InChI=1S/C10H12N2O/c1-6(2)10-7-5-11-12-8(7)3-4-9(10)13/h3-6,13H,1-2H3,(H,11,12) |
InChI Key |
HYSZUZGRINTERZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1C=NN2)O |
Origin of Product |
United States |
Significance of Nitrogen Containing Heterocycles in Modern Medicinal Chemistry
Nitrogen-containing heterocycles are fundamental structural motifs in the realm of medicinal chemistry, forming the backbone of a vast array of pharmaceuticals. acs.orgrroij.comresearchgate.net An analysis of FDA-approved drugs reveals that over half of all unique small-molecule therapeutics incorporate a nitrogen-containing heterocyclic ring. acs.org Their prevalence stems from their ability to mimic the structures of natural products and endogenous metabolites, allowing them to interact with biological targets such as enzymes and receptors. acs.orgnih.gov
The presence of nitrogen atoms within these cyclic structures imparts unique physicochemical properties. They can act as hydrogen bond donors and acceptors, which is crucial for molecular recognition and binding to biological macromolecules like proteins and nucleic acids. researchgate.netnih.gov This capacity for hydrogen bonding can lead to more stable drug-target complexes. nih.gov Furthermore, modifications to the heterocyclic ring can significantly alter a molecule's biological properties, including its anti-inflammatory, antimicrobial, anti-tumor, and antiviral activities. nih.gov The structural and functional diversity of nitrogen-containing heterocycles makes them indispensable tools for the design and development of new therapeutic agents. acs.orgnih.gov
Overview of Indazole Derivatives in Drug Discovery and Development Initiatives
The indazole scaffold is of great pharmacological importance, serving as the core structure for numerous compounds with therapeutic potential. Current time information in Bangalore, IN.nih.gov Although rarely found in nature, synthetic indazole derivatives have demonstrated a wide spectrum of biological activities, which has spurred intense interest in their development. nih.govaustinpublishinggroup.com These compounds are recognized for their roles as anticancer, anti-inflammatory, and antimicrobial agents. Current time information in Bangalore, IN.nih.gov
Several indazole-based drugs are currently on the market, highlighting the clinical success of this scaffold. beilstein-journals.orgmdpi.com For example, Pazopanib is a tyrosine kinase inhibitor approved for renal cell carcinoma, and Axitinib is another kinase inhibitor used in cancer therapy. mdpi.commdpi.comGranisetron is a serotonin (B10506) 5-HT3 receptor antagonist used to prevent nausea and vomiting induced by chemotherapy. austinpublishinggroup.com
The utility of the indazole ring in drug discovery is also attributed to its role as a "privileged scaffold" and a bioisostere for other important groups like indoles and phenols. researchgate.net This means it can replace these groups in a drug molecule while maintaining or improving biological activity, potentially with better metabolic stability. researchgate.net The indazole core is particularly prominent in the development of protein kinase inhibitors, where it can form key interactions with the hinge region of the kinase ATP-binding site. researchgate.netnih.gov The continuous need for new medicines ensures that substituted indazoles remain a valid and promising approach for identifying new lead compounds for further development. Current time information in Bangalore, IN.
Computational and Chemoinformatic Approaches to 4 Isopropyl 1h Indazol 5 Ol Research
Molecular Modeling and Docking Studies of 4-isopropyl-1H-indazol-5-ol and Its Ligand-Receptor Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as this compound, binds to a biological target, typically a protein receptor. These methods are instrumental in understanding the basis of molecular recognition and in the rational design of new drug candidates.
Prediction of Binding Modes and Affinities with Biological Targets
Molecular docking studies have been employed to predict the binding modes and affinities of indazole derivatives with various biological targets. For instance, in the context of cancer research, indazole scaffolds have been investigated as inhibitors of enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2) and hypoxia-inducible factor-1α (HIF-1α). nih.govresearchgate.net Docking studies can reveal the preferred orientation of the ligand within the active site of the receptor and provide an estimate of the binding affinity, often expressed as a docking score or binding energy. researchgate.netresearchgate.net
For example, a study on indazole derivatives as HIF-1α inhibitors used molecular docking to show good binding efficiency of the most potent compound within the active site of the HIF-1α protein. nih.gov Similarly, docking studies of indazole scaffolds with VEGFR-2 enzymes have demonstrated favorable binding affinities and interactions. researchgate.net The predicted binding modes from these studies are crucial for understanding how modifications to the this compound scaffold might enhance its inhibitory activity.
Elucidation of Key Intermolecular Interactions within Active Sites
A primary goal of molecular docking is to identify the key intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. For indazole derivatives, the indazole ring itself is often involved in crucial interactions.
Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new, unsynthesized compounds and for identifying the key structural features that influence activity.
Development of 2D and 3D QSAR Models for Predictive Efficacy
Both 2D and 3D QSAR models have been developed for various series of indazole derivatives to predict their biological efficacy. nih.govresearchgate.net 2D QSAR models use descriptors calculated from the 2D representation of the molecules, such as topological indices and physicochemical properties. 3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D aligned structures of the compounds to generate predictive models. nih.gov
For example, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors led to the development of statistically significant models that could predict the inhibitory potency of the compounds. nih.gov These models are validated using various statistical parameters to ensure their predictive power. nih.govresearchgate.net
Identification of Critical Physicochemical and Steric Descriptors
A key outcome of QSAR studies is the identification of the physicochemical and steric descriptors that are critical for the biological activity of the compounds. These descriptors can include parameters related to hydrophobicity (e.g., LogP), electronics (e.g., Hammett constants), and steric bulk (e.g., molar refractivity).
In the context of indazole derivatives, QSAR studies have highlighted the importance of specific substitutions on the indazole ring for enhancing biological efficacy. longdom.org For instance, steric and electrostatic maps generated from 3D-QSAR studies can provide a visual representation of the regions where bulky or electron-donating/withdrawing groups are favored or disfavored for optimal activity. nih.gov This information is invaluable for the rational design of new this compound derivatives with improved therapeutic potential.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations are computational methods that simulate the movement of atoms and molecules over time. These simulations provide insights into the conformational stability of ligands and the dynamic behavior of ligand-receptor complexes, which are not captured by static docking studies.
MD simulations have been used to study the stability of indazole derivatives within the binding sites of their target proteins. longdom.orgworldscientific.com For example, simulations can validate the stability of a docked ligand by showing that it remains bound in the active site throughout the simulation period. nih.govworldscientific.com These simulations can also reveal conformational changes in both the ligand and the protein upon binding, providing a more complete picture of the binding event. plos.org The insights gained from MD simulations are crucial for confirming the binding modes predicted by docking and for understanding the dynamic nature of the ligand-receptor interactions. longdom.orgworldscientific.com
Assessment of Ligand-Receptor Complex Stability and Flexibility
Once a potential protein target for this compound is identified through methods like molecular docking, Molecular Dynamics (MD) simulations are employed to assess the stability and dynamics of the ligand-receptor complex over time. longdom.orgworldscientific.com MD simulations provide a detailed view of the atomic-level movements and conformational changes, offering a more realistic representation of the biological environment than static docking poses. mdpi.com
The primary goal is to verify the stability of the binding pose and characterize the flexibility of both the ligand and the protein's binding site. Key parameters are analyzed throughout the simulation trajectory:
Root Mean Square Deviation (RMSD): This metric is calculated for the backbone atoms of the protein and the heavy atoms of the ligand. A stable RMSD value over the course of the simulation (e.g., 100-200 nanoseconds) indicates that the complex has reached equilibrium and the ligand remains stably bound in the pocket. Fluctuations might suggest instability or conformational changes.
Root Mean Square Fluctuation (RMSF): Calculated for individual residues of the protein, RMSF highlights flexible regions. Analysis of the binding site residues' RMSF can reveal which parts of the pocket are rigid and which can adapt to the ligand, providing insights into induced-fit mechanisms.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between this compound and the receptor is monitored. Stable hydrogen bonds, particularly with key catalytic or binding residues, are crucial for strong binding affinity. For example, the hydroxyl (-OH) and indazole nitrogen atoms of the compound are prime candidates for forming such interactions.
Interaction Energy: The van der Waals and electrostatic interaction energies between the ligand and the receptor are calculated to quantify the binding strength.
These simulations for indazole derivatives often demonstrate that the ligand settles into a stable conformation within the binding pocket, confirming the initial docking results and providing a dynamic understanding of the interactions that drive binding. worldscientific.com
Table 1: Representative Data from MD Simulation Analysis of a Ligand-Receptor Complex
| Parameter | Description | Typical Finding for a Stable Complex |
| Ligand RMSD | Measures the deviation of the ligand's position from the initial docked pose. | Plateauing at a low value (e.g., < 3 Å) after an initial equilibration period. |
| Protein RMSD | Measures the deviation of the protein backbone from its initial structure. | Stabilization around a constant value, indicating structural integrity. |
| Binding Site RMSF | Measures the flexibility of individual amino acid residues in the binding pocket. | Low fluctuation for key interacting residues, higher for loop regions. |
| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (>70%) for critical hydrogen bonds. |
In Silico Screening and Rational Virtual Library Design for this compound Analogs
Following the initial characterization of this compound, in silico screening and the design of a virtual library of its analogs are performed to explore the chemical space around this scaffold and identify derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. mdpi.comnih.gov
The process begins with the this compound core scaffold. A virtual combinatorial library is then generated by systematically attaching a wide variety of chemical moieties (R-groups) at specific, synthetically accessible positions on the indazole ring. mdpi.com This allows for the exploration of how different substituents affect binding affinity and other properties. The generation of these virtual libraries can be performed using specialized software that combines scaffolds and R-group fragments. bham.ac.uk
This virtual library, which can contain thousands of compounds, is then subjected to a hierarchical screening process:
Drug-Likeness Filtering: Analogs are first filtered based on physicochemical properties and established rules like Lipinski's Rule of Five to ensure they possess drug-like characteristics.
Molecular Docking: The remaining compounds are docked into the target protein's binding site. They are scored and ranked based on their predicted binding affinity and the quality of their interactions (e.g., hydrogen bonds, hydrophobic contacts).
Binding Free Energy Calculations: High-ranking candidates from docking may be subjected to more computationally intensive methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to refine the prediction of binding affinity.
This approach allows researchers to prioritize a smaller, more manageable set of the most promising analogs for chemical synthesis and subsequent experimental testing, significantly saving time and resources. researchgate.net
Table 2: Example of a Small Virtual Library Based on the this compound Scaffold
| Compound ID | Scaffold | R-Group (at position X) | Predicted Docking Score (kcal/mol) |
| Analog-001 | This compound | -H (Parent Compound) | -7.5 |
| Analog-002 | This compound | -CH2CONH2 | -8.2 |
| Analog-003 | This compound | -cyclopropyl | -7.9 |
| Analog-004 | This compound | -(4-fluorophenyl) | -8.5 |
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of this compound. nih.gov These studies provide a fundamental understanding of the molecule's geometry, electron distribution, and chemical reactivity, which complements the classical mechanics approach of MD simulations. csic.esnih.gov
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential.
Global Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. researchgate.net
These theoretical calculations help in rationalizing the observed biological activity and can guide the design of new analogs by predicting how modifications to the structure will alter its electronic properties and, consequently, its interactions with a biological target. nih.gov
Table 3: Typical Quantum Chemical Properties Calculated for an Indazole Derivative via DFT
| Property | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | E(HOMO) | Correlates with the capacity to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Correlates with the capacity to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | µ | Measures the overall polarity of the molecule. |
| Electronegativity | χ | Describes the power to attract electrons. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
Structure Activity Relationship Sar Analysis of 4 Isopropyl 1h Indazol 5 Ol Derivatives
Impact of Substituents on the Indazole Ring System on Biological Activity
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. In the case of 4-isopropyl-1H-indazol-5-ol, the isopropyl group at the C4 position and the hydroxyl group at the C5 position are the primary determinants of its interaction with biological targets.
Influence of the Isopropyl Group at C4 on Binding Interactions and Pharmacological Profile
The presence of an isopropyl group at the C4 position of the indazole ring introduces a bulky and hydrophobic moiety in a critical region of the molecule. While direct SAR studies on this compound are not extensively documented in publicly available literature, the influence of this substituent can be inferred from general principles of medicinal chemistry and SAR studies of related indazole analogues.
Steric Effects: The steric bulk of the isopropyl group can play a significant role in orienting the molecule within a binding pocket of a biological target. Depending on the topology of the active site, this group can either be beneficial, by providing favorable van der Waals interactions in a hydrophobic pocket, or detrimental, by causing steric clashes that prevent optimal binding. For instance, in kinase inhibition, where the indazole ring often acts as a hinge-binder, a C4-substituent can influence the planarity of the ring system and its ability to fit into the ATP-binding site. Studies on other heterocyclic scaffolds have shown that bulky substituents can enhance selectivity for a particular target by preventing binding to other proteins with smaller active sites. nih.gov
Pharmacological Profile: The hydrophobic nature of the isopropyl group can significantly impact the pharmacological profile of the compound. Increased lipophilicity can enhance membrane permeability and oral bioavailability, but it can also lead to increased metabolic clearance and off-target effects. The strategic placement of a moderately bulky alkyl group like isopropyl at the C4 position could be a key factor in achieving a balance between potency, selectivity, and drug-like properties.
A hypothetical SAR study of 4-alkyl-1H-indazol-5-ol derivatives might reveal a trend where increasing the size of the alkyl group from methyl to isopropyl leads to an increase in potency up to a certain point, after which larger substituents could lead to a decrease in activity due to steric hindrance. The optimal size of the C4-substituent would be highly dependent on the specific biological target.
Role of the Hydroxyl Group at C5 on Hydrogen Bonding Networks and Efficacy
The hydroxyl group at the C5 position is a critical functional group that can act as both a hydrogen bond donor and acceptor. This dual capability allows it to form strong and directional interactions with amino acid residues in a protein's active site, which is often a key determinant of binding affinity and efficacy.
Efficacy: Beyond its role in binding, the C5-hydroxyl group can also directly influence the efficacy of the compound. For agonists, the hydrogen bond formed by the hydroxyl group might be essential for inducing the conformational change in the receptor that leads to its activation. For antagonists, this interaction can stabilize the inactive conformation of the receptor, preventing its activation. The acidic nature of the phenolic hydroxyl group also means it can be ionized at physiological pH, which can lead to the formation of ionic interactions with positively charged residues like lysine (B10760008) or arginine, further enhancing binding affinity.
The table below illustrates the potential hydrogen bonding interactions of the C5-hydroxyl group with various amino acid residues.
| Amino Acid Residue | Type of Interaction |
| Aspartate, Glutamate | Hydrogen bond donor/acceptor |
| Serine, Threonine | Hydrogen bond donor/acceptor |
| Histidine | Hydrogen bond donor/acceptor |
| Lysine, Arginine | Ionic interaction (if hydroxyl is deprotonated) |
| Peptide Backbone | Hydrogen bond donor/acceptor |
Effects of Chemical Modifications at N1 and N2 Positions on Tautomerism and Activity
The indazole ring exists in two tautomeric forms: the 1H- and 2H-tautomers. The 1H-tautomer is generally the more stable form. nih.gov Alkylation or other chemical modifications at the N1 or N2 positions can lock the molecule into one of these tautomeric forms, which can have a profound impact on its biological activity.
Tautomerism and Activity: The position of the substituent on the pyrazole (B372694) ring (N1 vs. N2) can significantly alter the vector and directionality of hydrogen bonding interactions with the target protein. For instance, in many kinase inhibitors, the N1-H of the indazole ring acts as a hydrogen bond donor to the hinge region of the kinase. In such cases, substitution at the N1 position would abolish this key interaction and lead to a loss of activity, while substitution at the N2 position would be tolerated and could even be beneficial by allowing for the introduction of additional functionalities to explore other regions of the binding site. Conversely, for other targets, the N2-position might be crucial for binding, and any modification at this position would be detrimental.
Regioselectivity of N-substitution: The regioselectivity of N-alkylation of indazoles is influenced by a variety of factors, including the nature of the electrophile, the base, the solvent, and the steric and electronic properties of the substituents on the indazole ring. Generally, substitution at the N1 position is thermodynamically favored, while substitution at the N2 position can be achieved under kinetic control. The presence of the C4-isopropyl group in this compound could sterically hinder substitution at the N1 position, potentially favoring N2-alkylation under certain conditions.
The table below summarizes the general outcomes of N-alkylation under different conditions.
| Condition | Favored Isomer | Rationale |
| Thermodynamic Control | N1 | Greater stability of the 1H-tautomer |
| Kinetic Control | N2 | More accessible nitrogen for initial attack |
| Bulky Substituents at C7 | N2 | Steric hindrance at N1 |
| Electron-withdrawing groups at C3 | N1 | Increased acidity of N1-H |
Correlation of Specific Structural Features with Distinct Pharmacological Profiles
The specific combination of the C4-isopropyl and C5-hydroxyl groups, along with the potential for substitution at the N1 or N2 positions, can give rise to derivatives of this compound with distinct pharmacological profiles. By analyzing the SAR of related indazole derivatives, we can draw correlations between specific structural features and their likely biological activities.
For example, a large number of indazole derivatives have been developed as protein kinase inhibitors . nih.gov In this context, the 1H-indazole core often serves as a "hinge-binder," with the N1-H and one of the pyrazole nitrogens forming hydrogen bonds with the kinase hinge region. The C4-isopropyl group would be positioned to interact with the solvent-exposed region or a hydrophobic pocket adjacent to the hinge, and its size and hydrophobicity could be key for achieving selectivity for a particular kinase. The C5-hydroxyl group could form an additional hydrogen bond with residues in the sugar pocket, further enhancing potency.
Alternatively, indazole derivatives have also been explored as agonists or antagonists for various G-protein coupled receptors (GPCRs) . In this case, the C5-hydroxyl group could mimic the interaction of endogenous ligands, such as the hydroxyl group of serotonin (B10506) or adrenaline, with the receptor. The C4-isopropyl group could provide the necessary hydrophobic interactions to stabilize the ligand in the binding pocket.
The table below provides a hypothetical correlation between structural features of this compound derivatives and potential pharmacological profiles, based on known activities of other indazole analogues.
| Structural Feature | Potential Pharmacological Profile | Rationale |
| Unsubstituted N1-H, C5-OH | Kinase Inhibitor | Hinge binding via N1-H and pyrazole nitrogen, additional H-bond from C5-OH |
| N2-alkylation, C5-OH | Kinase Inhibitor | Hinge binding via N1-H, N2-substituent explores other pockets |
| N1-alkylation, C5-OH | GPCR Ligand | C5-OH mimics endogenous ligand, N1-substituent provides additional interactions |
| C4-isopropyl | Selectivity | Steric and hydrophobic interactions to differentiate between related targets |
Design Principles for Rational Optimization of this compound Analogues
Based on the SAR analysis, several key principles can be outlined for the rational design and optimization of this compound analogues to achieve desired pharmacological properties.
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, structure-based drug design can be a powerful tool for optimizing analogues. Docking studies can be used to predict the binding mode of this compound and to identify opportunities for improving its interactions with the target. For example, if the C4-isopropyl group is not optimally filling a hydrophobic pocket, it could be replaced with other alkyl or cycloalkyl groups of varying sizes to improve van der Waals contacts. Similarly, the position and orientation of the C5-hydroxyl group can be fine-tuned to maximize its hydrogen bonding potential.
Fragment-Based Drug Discovery: Fragment-based approaches can also be employed, where the this compound core is considered as a starting fragment. This fragment can then be "grown" or "linked" with other small molecules to generate more potent and selective compounds. For instance, if the indazole core is found to bind to a specific sub-pocket of a target, other fragments that bind to adjacent pockets can be identified and linked to the indazole to create a more potent inhibitor.
Scaffold Hopping and Bioisosteric Replacement: The indazole ring itself can be replaced with other heterocyclic scaffolds that can maintain the key pharmacophoric features. This "scaffold hopping" approach can lead to the discovery of novel chemical series with improved properties. Additionally, the isopropyl and hydroxyl groups can be replaced with bioisosteres to fine-tune the physicochemical and pharmacological properties of the molecule. For example, the hydroxyl group could be replaced with a methoxy (B1213986) group to eliminate its hydrogen bond donating ability but retain some of its electronic properties, or with a small amide to introduce both hydrogen bond donor and acceptor capabilities.
The following table summarizes some potential design strategies for the optimization of this compound analogues.
| Design Strategy | Modification | Goal |
| Structure-Based Design | Modify C4-substituent | Optimize hydrophobic interactions and selectivity |
| Modify C5-substituent | Enhance hydrogen bonding and potency | |
| Modify N1/N2-substituent | Explore new binding pockets and improve pharmacokinetics | |
| Fragment-Based Discovery | Link to other fragments | Increase potency and target engagement |
| Scaffold Hopping | Replace indazole core | Discover novel chemical series with improved properties |
| Bioisosteric Replacement | Replace isopropyl group | Fine-tune lipophilicity and steric profile |
| Replace hydroxyl group | Modulate hydrogen bonding and physicochemical properties |
By systematically applying these design principles, it is possible to rationally optimize the structure of this compound to develop novel and effective therapeutic agents for a variety of diseases.
Future Research Directions and Translational Perspectives for 4 Isopropyl 1h Indazol 5 Ol
Development of Highly Selective and Potent 4-isopropyl-1H-indazol-5-ol Analogues
The primary goal in medicinal chemistry is to develop compounds that interact specifically with a single biological target to maximize efficacy and minimize off-target effects. For this compound, future research will focus on the systematic structural modification to create analogues with superior potency and selectivity.
Structure-Activity Relationship (SAR) studies will be central to this effort. By synthesizing a library of derivatives with varied substituents at different positions of the indazole ring, researchers can elucidate which chemical features are critical for biological activity. For instance, modifications could include altering the isopropyl group, substituting the hydroxyl group, or adding functional groups to the benzene (B151609) portion of the molecule.
One successful strategy in developing indazole-based inhibitors has been the structure-guided design to enhance potency against specific targets, such as kinases. nih.gov For example, the optimization of 1H-indazol-3-amine derivatives led to potent fibroblast growth factor receptor (FGFR) inhibitors. nih.gov Similarly, a structure-based approach was used to design 1H-indazole analogues as irreversible and mutant-selective epidermal growth factor receptor (EGFR) inhibitors. nih.gov Applying these principles, future work on this compound would involve generating analogues and testing them against a panel of relevant biological targets to identify compounds with high affinity and specificity.
Table 1: Strategies for Analogue Development
| Modification Strategy | Rationale | Potential Outcome |
|---|---|---|
| Altering the 4-position alkyl group | Modulate steric interactions and lipophilicity in the target's binding pocket. | Improved binding affinity and selectivity. |
| Replacing the 5-position hydroxyl group | Introduce alternative hydrogen bond donors/acceptors or bioisosteric replacements. | Enhanced target engagement and modified pharmacokinetic properties. |
| Substitution on the benzene ring | Explore new interaction points with the target protein and fine-tune electronic properties. | Increased potency and modulation of metabolic stability. |
| Substitution at the N1 or N2 position | Influence tautomeric preference and provide vectors for further functionalization. | Altered biological activity profile and improved drug-like properties. |
Exploration of Novel Biological Targets for Indazole Scaffolds Beyond Current Knowledge
The indazole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. nih.gov Derivatives have shown activity as antitumor, anti-inflammatory, antibacterial, and anti-HIV agents, often by inhibiting kinases or other enzymes. nih.govnih.gov While known targets for indazoles are numerous, the chemical space of this scaffold is vast, suggesting that many more biological interactions are yet to be discovered.
Future research should employ large-scale screening approaches to identify novel targets for this compound and its analogues. Techniques like phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, can reveal unexpected therapeutic applications. Subsequent target deconvolution studies can then identify the specific protein(s) responsible for the observed effect.
The diverse biological activities already associated with indazoles provide a roadmap for this exploration. For example, various indazole derivatives have been investigated as inhibitors of tyrosine threonine kinase (TTK), Aurora kinases, and the IDO1 enzyme. nih.govepa.gov By screening a library of this compound analogues against a broad array of enzymes and receptors, it may be possible to uncover entirely new mechanisms of action and therapeutic indications.
Integration of Advanced Synthetic Methodologies for Sustainable Production
To facilitate the extensive research required for drug development, the efficient and sustainable synthesis of this compound and its derivatives is essential. Traditional methods for constructing the indazole ring can sometimes require harsh conditions or multiple steps. Modern synthetic chemistry offers a range of advanced methodologies that can improve yield, reduce waste, and allow for more diverse molecular structures. benthamscience.com
Future production of these compounds should leverage techniques such as:
Metal-Catalyzed Cross-Coupling and C-H Activation: These reactions allow for the direct and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for building the indazole core and adding diverse substituents. nih.gov Palladium, copper, and rhodium catalysts have been used effectively in the synthesis of various indazole derivatives. nih.govrsc.orgorganic-chemistry.org
One-Pot Reactions: Combining multiple synthetic steps into a single procedure without isolating intermediates can significantly improve efficiency and reduce solvent waste. organic-chemistry.orgorganic-chemistry.org
Flow Chemistry: Performing reactions in continuous flow reactors rather than batch flasks can offer better control over reaction parameters, improve safety, and facilitate scaling up production.
Green Chemistry Approaches: Utilizing environmentally benign solvents (like water or polyethylene (B3416737) glycol), reducing the use of hazardous reagents, and designing atom-economical reactions will be critical for sustainable production. benthamscience.comorganic-chemistry.org
Table 2: Comparison of Synthetic Methodologies for Indazole Synthesis
| Methodology | Advantages | Relevance to Sustainable Production |
|---|---|---|
| Traditional Cyclization | Well-established procedures. | Often involves multiple steps and harsh reagents. |
| Metal-Catalyzed C-H Amination | High efficiency and selectivity for C-N bond formation. benthamscience.com | Reduces pre-functionalization steps, improving atom economy. |
| One-Pot Multi-Component Reactions | Increased operational simplicity, reduced waste. organic-chemistry.org | High efficiency and lower environmental footprint. |
| Rhodium-Catalyzed C-H Activation | Allows for novel bond formations and structural diversity. nih.gov | Atom-economical approach to complex molecules. |
By adopting these advanced methods, researchers can ensure a reliable and environmentally responsible supply of this compound and its analogues for biological screening and preclinical development.
Synergistic Application of Computational and Experimental Approaches for Drug Design
The integration of computational and experimental methods has revolutionized modern drug discovery. researchgate.netjddhs.com This synergy allows for a more rational and efficient design process, reducing the time and cost associated with identifying promising drug candidates. jddhs.com For the development of this compound-based therapeutics, a combined computational-experimental workflow will be indispensable.
Computational approaches can accelerate the design-test cycle significantly. Key techniques include:
Molecular Docking: Simulating how different analogues of this compound bind to the three-dimensional structure of a target protein, helping to predict binding affinity and prioritize which compounds to synthesize. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for novel, unsynthesized analogues. jddhs.com
Molecular Dynamics Simulations: Simulating the movement of the compound within the target's binding site over time to assess the stability of the interaction. jddhs.com
Machine Learning and AI: Utilizing advanced algorithms to predict drug-target interactions, optimize pharmacokinetic properties, and even design novel compounds with desired characteristics. researchgate.netnih.gov
These in silico predictions must be validated through experimental approaches . High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against a specific target, while structural biology techniques like X-ray crystallography and cryo-electron microscopy can provide precise atomic-level details of how a compound binds to its target, feeding crucial information back into the computational design process. jddhs.comnih.gov
Opportunities for this compound as Chemical Probes for Biological Systems
Beyond direct therapeutic applications, highly potent and selective compounds can serve as valuable tools for basic biological research. A "chemical probe" is a small molecule designed to interact with a specific protein target, allowing researchers to study that protein's function within a cell or organism.
If a highly selective and potent analogue of this compound can be developed for a specific biological target, it could be used as a chemical probe to:
Validate New Drug Targets: By selectively inhibiting a target protein, a probe can help confirm whether that protein is a viable target for therapeutic intervention in a particular disease.
Elucidate Biological Pathways: Probes can be used to perturb specific biological pathways, helping researchers understand complex cellular signaling networks.
Map Protein Interactions: By attaching a tag to the chemical probe, it can be used to pull its target protein out of a cell lysate, identifying other proteins that it interacts with.
The development of such a probe would require rigorous characterization to ensure its potency, selectivity, and suitability for use in cellular assays. An ideal probe would be one that emerges from the optimization efforts described in section 6.1, possessing high affinity for its intended target and minimal interaction with other proteins.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-isopropyl-1H-indazol-5-ol, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis of indazole derivatives typically involves cyclization reactions, such as the condensation of hydrazine derivatives with carbonyl intermediates. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to construct indazole cores under mild conditions . Key parameters include solvent selection (e.g., PEG-400/DMF mixtures), temperature control (room temperature to reflux), and catalyst loading (e.g., CuI). Purification via recrystallization or column chromatography is critical to achieving >95% purity. Reaction optimization should prioritize minimizing side products, such as regioisomers, by adjusting steric and electronic effects of substituents.
Q. How can spectroscopic techniques (NMR, FTIR, HRMS) be employed to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify characteristic peaks for the indazole core (e.g., aromatic protons at δ 7.1–8.6 ppm) and isopropyl group (split methyl signals at δ 1.2–1.5 ppm) .
- FTIR : Confirm hydroxyl (-OH) stretching (~3200–3500 cm⁻¹) and indazole ring vibrations (~1600 cm⁻¹).
- HRMS : Validate molecular formula (C10H12N2O) with exact mass matching [M+H]+ (e.g., m/z 177.1022). Cross-reference with synthetic intermediates to rule out impurities .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination . Include positive controls (e.g., doxorubicin) and validate results with dose-response curves.
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the stereochemical assignment of this compound?
- Methodological Answer : SCXRD using programs like SHELXL provides unambiguous structural confirmation. Key steps:
- Crystallization : Optimize solvent systems (e.g., EtOAc/hexane) to grow diffraction-quality crystals.
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve hydrogen bonding (e.g., O–H···N interactions).
- Refinement : Apply anisotropic displacement parameters and validate via R-factor convergence (<5%). Compare with DFT-calculated geometries to address discrepancies .
Q. What strategies can reconcile contradictory bioactivity data (e.g., cytotoxicity vs. inactivity) across cell lines?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell viability protocols (e.g., ATP vs. MTT assays) and check for batch-to-batch variability in compound solubility .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics to identify target pathways. For example, inactivity in certain lines may arise from efflux pump overexpression (e.g., P-gp).
- Structural Analog Comparison : Test derivatives (e.g., 4-isopropyl vs. 4-ethyl) to isolate substituent effects on activity .
Q. How can computational modeling predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets. Prioritize targets with indazole-binding precedents (e.g., JAK2) .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å) and identify key residues (e.g., hinge-region hydrogen bonds).
- Free Energy Calculations : Apply MM-GBSA to rank derivatives by ΔG binding. Cross-validate with experimental IC50 values .
Q. What analytical workflows address purity discrepancies between HPLC and NMR data for this compound?
- Methodological Answer :
- Orthogonal Methods : Combine reverse-phase HPLC (C18 column, MeCN/H2O gradient) with ion chromatography to detect charged impurities .
- NMR Quantification : Use qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify residual solvents or regioisomers .
- Mass Spectrometry : HRMS/MS to identify trace byproducts (e.g., oxidation at the isopropyl group).
Data Contradiction and Reproducibility
Q. How should researchers handle conflicting crystallographic data (e.g., bond-length variations) in this compound derivatives?
- Methodological Answer :
- Statistical Validation : Apply Hirshfeld surface analysis to assess intermolecular interactions influencing bond lengths .
- Twinned Data Refinement : Use SHELXL’s TWIN command for non-merohedral twinning cases.
- Cross-Platform Comparison : Validate with neutron diffraction or synchrotron data to resolve thermal motion artifacts .
Q. What experimental controls are essential to confirm the stability of this compound under biological assay conditions?
- Methodological Answer :
- Stability Testing : Incubate compound in assay buffer (e.g., PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
- Radiolabeling : Use 14C-labeled compound to track metabolic breakdown in cell lysates.
- Negative Controls : Include assays with heat-inactivated enzymes to distinguish target-specific effects from nonspecific degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
